N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

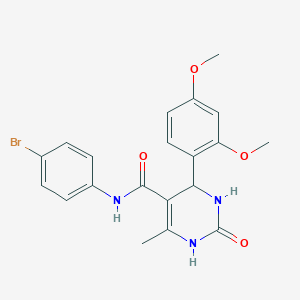

This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a bicyclic scaffold with a 2-oxo group and diverse aryl substitutions. Its structure includes:

- 4-(2,4-dimethoxyphenyl): A dimethoxy-substituted phenyl group at position 4, offering hydrogen-bonding and π-π stacking capabilities.

- 6-methyl: A methyl group at position 6, enhancing steric bulk and lipophilicity.

- N-(4-bromophenyl) carboxamide: A brominated phenylamide at position 5, contributing to solubility and target interaction.

Properties

IUPAC Name |

N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O4/c1-11-17(19(25)23-13-6-4-12(21)5-7-13)18(24-20(26)22-11)15-9-8-14(27-2)10-16(15)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRGMEVBUILCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a bromophenyl group and two methoxy groups attached to a pyrimidine ring. Its molecular formula is , indicating the presence of various functional groups that contribute to its biological properties.

Synthesis Methods

The synthesis of this compound generally involves several steps:

- Formation of Bromophenyl Intermediate : Bromination of a suitable phenyl precursor introduces the bromine atom.

- Dimethoxyphenyl Intermediate Formation : Methoxylation of the phenyl precursor adds methoxy groups.

- Coupling Reaction : The intermediates are coupled with a pyrimidine precursor under controlled conditions to yield the final product.

In Vitro Studies

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant biological activities, particularly as enzyme inhibitors. For instance, studies on related compounds have shown that they can inhibit HIV-1 integrase activity. One study reported that certain derivatives had an IC50 value as low as 0.65 µM against the strand transfer reaction in vitro, indicating potent inhibitory effects on viral integration processes .

Cytotoxicity and Safety Profile

While many derivatives showcase biological activity, it is crucial to assess their safety profiles. Some studies indicate that certain tetrahydropyrimidine compounds may exhibit cytotoxic effects at higher concentrations; however, detailed cytotoxicity data for the specific compound remains sparse .

Case Studies

Several case studies highlight the biological potential of similar compounds:

- HIV Integration Inhibition : A study focused on various tetrahydropyrimidine derivatives showed that while they effectively inhibited integrase activity in vitro, they did not exhibit significant antiviral effects in cell culture assays due to cytotoxicity at effective concentrations .

- Antibacterial Screening : Another study tested a range of tetrahydropyrimidine derivatives against bacterial strains and found varying degrees of effectiveness, suggesting that modifications in structure can lead to enhanced biological activity .

Summary Table of Biological Activities

| Biological Activity | Compound | IC50 Value | Notes |

|---|---|---|---|

| HIV Integrase Inhibition | Various Derivatives | 0.65 µM | Effective in vitro but not in cell culture |

| Antibacterial Activity | Related Compounds | Varies | Significant activity against Gram-positive/negative strains |

| Cytotoxicity | Various Derivatives | High concentrations | Potential cytotoxic effects noted |

Scientific Research Applications

Molecular Formula

- Molecular Formula: C18H19BrN4O3

- Molecular Weight: 404.27 g/mol

Chemistry

Building Block for Synthesis

- This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for functionalization at various positions, enabling the development of diverse chemical entities.

| Application | Description |

|---|---|

| Organic Synthesis | Utilized in the preparation of biologically active compounds. |

| Ligand Development | Acts as a ligand in coordination chemistry and catalysis. |

Biology

Medicinal Chemistry

- Research indicates that N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may exhibit biological activity by modulating enzyme functions or interacting with specific receptors.

Mechanism of Action

- The compound's mechanism typically involves binding to enzyme active sites, potentially inhibiting or activating metabolic pathways essential for cellular function.

| Biological Activity | Mechanism |

|---|---|

| Enzyme Inhibition | Disruption of metabolic pathways through active site binding. |

| Anticancer Activity | Potential to inhibit cancer cell proliferation by targeting growth pathways. |

Industry

Specialty Chemicals

- The compound can be utilized in the production of specialty chemicals and materials due to its unique structural features.

Applications in Material Science

- Its properties may allow it to be used in developing advanced materials with specific functionalities.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydropyrimidines similar to this compound showed significant inhibition of tumor cell lines in vitro. The study highlighted the potential for these compounds as chemotherapeutic agents due to their ability to disrupt critical cellular processes involved in cancer progression .

Case Study 2: Enzyme Interaction

Research published in Bioorganic & Medicinal Chemistry Letters explored the interaction between this compound and various enzymes. The findings indicated that the compound effectively inhibited specific enzymes linked to metabolic disorders, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Findings:

Substituent Effects on Activity: The bromophenyl group in the target compound and its methyl ester analog () enhances thymidine phosphorylase (TP) inhibition compared to non-halogenated analogs. Bromine’s electron-withdrawing nature may improve binding to TP’s active site . Dimethoxyphenyl substituents (as in the target compound) likely contribute to π-π interactions or hydrogen bonding, though direct comparisons with mono-methoxy or ethoxy analogs () are lacking.

Carboxamide vs. The carboxamide group in the target compound may improve metabolic stability and solubility compared to esters, though this requires experimental validation.

Thione (Sulfanylidene) vs. No activity data is provided, but thiones are often more reactive in biological systems.

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to , where POCl₃ in dry DMF is used to activate carboxamide intermediates.

Preparation Methods

Structural Overview and Synthetic Relevance

N-(4-Bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (molecular formula: C₂₁H₂₁BrN₃O₄ , molecular weight: 477.32 g/mol ) belongs to the tetrahydropyrimidine carboxamide class, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3. The compound’s substituents—4-bromophenyl, 2,4-dimethoxyphenyl, and methyl groups—impart distinct electronic and steric properties, making it a candidate for pharmacological studies.

Primary Synthetic Routes

Biginelli Reaction-Based Synthesis

The Biginelli reaction, a one-pot multicomponent condensation of β-keto esters, aldehydes, and urea/thiourea, is the cornerstone for synthesizing tetrahydropyrimidine derivatives. For the target compound, the protocol involves:

Formation of β-Ketoamide Intermediate

Ethyl acetoacetate reacts with 4-bromoaniline in xylene under reflux to yield N-(4-bromophenyl)-3-oxobutanamide (Figure 1). Pyridine catalyzes the nucleophilic acyl substitution, with azeotropic removal of water via a Dean-Stark apparatus. This intermediate is isolated in 63–68% yield after alkaline extraction and acid precipitation.

Cyclocondensation via Biginelli Reaction

The β-ketoamide, 2,4-dimethoxybenzaldehyde, and urea undergo cyclocondensation in ethanol using para-toluenesulfonic acid (PTSA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts. PTSA (10 mol%) in ethanol under reflux for 6–8 hours achieves 70–75% yield , while DABCO reduces reaction time to 4–5 hours with comparable yields. The mechanism proceeds via imine formation, followed by nucleophilic attack and cyclization (Scheme 1).

Table 1: Catalyst Comparison for Biginelli Reaction

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| PTSA | 6–8 | 70–75 |

| DABCO | 4–5 | 68–72 |

| HCl | 8–10 | 60–65 |

Optimization Strategies

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Challenges and Troubleshooting

Comparative Analysis of Methodologies

Table 2: Synthetic Routes and Efficiencies

| Method | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|

| Biginelli (PTSA) | One-pot, ethanol reflux | 70–75 | ≥95 |

| Biginelli (DABCO) | One-pot, ethanol reflux | 68–72 | ≥93 |

| Stepwise Condensation | β-Ketoamide isolation + cyclization | 60–65 | ≥90 |

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The compound can be synthesized via a Biginelli-like multicomponent reaction, utilizing substituted aldehydes (e.g., 2,4-dimethoxybenzaldehyde), urea/thiourea derivatives, and β-keto esters. Key steps include:

- Regioselectivity Control : Use Brønsted or Lewis acid catalysts (e.g., HCl, FeCl₃) to direct cyclocondensation .

- Yield Optimization : Reaction temperature (80–100°C) and solvent polarity (ethanol or acetic acid) significantly influence yield. For example, a similar dihydropyrimidine derivative achieved 77% yield under reflux conditions in ethanol .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DMSO/water mixtures is recommended .

Q. Which analytical techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions. For instance, methoxy protons resonate at δ 3.4–3.5 ppm, while the pyrimidine CH group appears as a singlet near δ 5.3–5.4 ppm .

- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). A related compound’s crystal structure revealed intramolecular N–H⋯N bonds stabilizing the dihydropyrimidine ring .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~484–486 Da for C₂₁H₂₂BrN₃O₄) .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

- Antibacterial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using disk diffusion or microdilution (MIC determination). A structurally similar dihydropyrimidine showed MIC values of 16–32 µg/mL .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays. The 2-oxo group may chelate metal ions in enzyme active sites .

Advanced Research Questions

Q. How do substituents (e.g., bromophenyl vs. methoxyphenyl) influence structure-activity relationships (SAR)?

Methodological Answer:

- Electron-Withdrawing Groups (Br) : Enhance electrophilicity of the pyrimidine ring, improving interactions with nucleophilic residues in target proteins. Bromine’s steric bulk may also hinder off-target binding .

- Methoxy Groups : Increase lipophilicity and π-donor capacity, enhancing membrane permeability. 2,4-Dimethoxy substitution in related compounds improved antifungal activity by 4-fold compared to unsubstituted analogs .

- Crystallographic Insights : Dihedral angles between aromatic rings (e.g., 12–86°) affect molecular planarity and binding pocket compatibility .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Polymorph Screening : Different crystal forms (e.g., polymorphs or solvates) can exhibit varying bioactivity. XRPD and DSC identify polymorphic variations, as seen in N-(4-chlorophenyl) analogs .

- Assay Standardization : Normalize protocols for cell lines, inoculum size, and solvent controls (DMSO ≤1% v/v) to reduce variability .

- Computational Modeling : MD simulations and docking (AutoDock, Schrödinger) reconcile discrepancies by predicting binding modes under different conditions .

Q. How is crystallographic data utilized to rationalize biological activity?

Methodological Answer:

- Hydrogen Bonding Networks : Intramolecular N–H⋯O bonds stabilize the bioactive conformation. For example, weak C–H⋯π interactions in a fluorophenyl derivative enhanced stacking with DNA gyrase .

- Torsional Flexibility : Dihedral angles >80° between the pyrimidine and aryl rings correlate with reduced activity due to steric clashes in enzyme pockets .

Q. What advanced analytical methods are used to study degradation pathways?

Methodological Answer:

- HPLC-MS/MS : Identifies degradation products under stressed conditions (e.g., acidic/basic hydrolysis, oxidative H₂O₂). The 2-oxo group is prone to oxidation, forming hydroxylated byproducts .

- Solid-State Stability : TGA-FTIR monitors thermal degradation, revealing decomposition onset temperatures (~230–250°C for similar compounds) .

Q. How do computational methods guide the optimization of pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME predict logP (~3.5) and aqueous solubility (≤10 µM), suggesting moderate bioavailability. The bromophenyl group may increase metabolic stability .

- Metabolite Identification : CYP450 docking (e.g., CYP3A4) identifies vulnerable sites (e.g., demethylation of methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.